molecular formula C20H18O5 B12734966 (E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid CAS No. 82885-77-6

(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid

Cat. No.: B12734966
CAS No.: 82885-77-6
M. Wt: 338.4 g/mol
InChI Key: OZBIIIVHSVDSCV-JLLMHHPOSA-N
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Description

(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is a complex organic compound characterized by its unique structure, which includes methoxy and propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by further functional group modifications. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (E,E)-3-(2-Methoxy-5-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
  • (E,E)-3-(2-Methoxy-5-(3-(4-methylphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid

Uniqueness

(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is unique due to its specific methoxy and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

82885-77-6

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-3-[2-methoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H18O5/c1-24-17-8-3-14(4-9-17)5-10-18(21)15-6-11-19(25-2)16(13-15)7-12-20(22)23/h3-13H,1-2H3,(H,22,23)/b10-5+,12-7+

InChI Key

OZBIIIVHSVDSCV-JLLMHHPOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)/C=C/C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)C=CC(=O)O

Origin of Product

United States

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